For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(Ethylsulfonyl)pyridine-2-sulfonamide: Core Properties and Applications
Introduction
Overview of 3-(Ethylsulfonyl)pyridine-2-sulfonamide
3-(Ethylsulfonyl)pyridine-2-sulfonamide is a pyridine sulfonamide compound that has garnered attention primarily within the agrochemical sector. It is recognized as a principal environmental transformation product of the widely used sulfonylurea herbicide, Rimsulfuron. The study of this compound is crucial for understanding the environmental fate and metabolic pathways of its parent herbicide. Furthermore, its inherent chemical structure, featuring both a sulfonamide and an ethylsulfonyl group on a pyridine ring, suggests potential for its own biological activity, which warrants further investigation for novel applications.
Chemical Identity and Structure
The chemical structure of 3-(Ethylsulfonyl)pyridine-2-sulfonamide is characterized by a pyridine ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 3-position with an ethylsulfonyl group (-SO₂CH₂CH₃).
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IUPAC Name: 3-ethylsulfonylpyridine-2-sulfonamide
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CAS Number: 117671-01-9
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Molecular Formula: C₇H₁₀N₂O₄S₂
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Molecular Weight: 250.3 g/mol
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Canonical SMILES: CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)N
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InChI Key: ZVAJJLYQUHJURI-UHFFFAOYSA-N
Relevance in Agrochemical Research
The primary relevance of 3-(Ethylsulfonyl)pyridine-2-sulfonamide in agrochemical research stems from its role as a metabolite of Rimsulfuron.[1] Understanding the formation, persistence, and potential herbicidal activity of this metabolite is essential for comprehensive environmental risk assessments of the parent compound. Moreover, the sulfonamide functional group is a well-established pharmacophore in a variety of therapeutic agents, suggesting that this compound could serve as a scaffold or lead compound in drug discovery programs beyond its current context in agriculture.
Physicochemical Properties
The physicochemical properties of 3-(Ethylsulfonyl)pyridine-2-sulfonamide are fundamental to its behavior in biological and environmental systems. A summary of its key properties is presented below.
Summary of Key Properties
| Property | Value | Source |
| Appearance | White to off-white solid powder | [2][3] |
| Melting Point | 211-212.5 °C | [4] |
| Boiling Point | 544.3 ± 60.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| XLogP3 | -0.04 to -0.6 | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Vapor Pressure | 6.57E-12 mmHg at 25°C | [4] |
Solubility Profile
The calculated XLogP3 value of approximately -0.04 to -0.6 suggests that 3-(Ethylsulfonyl)pyridine-2-sulfonamide is a relatively hydrophilic compound.[4] Experimental observations confirm that it is slightly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] Its solubility in water is not explicitly quantified in the available literature, but its hydrophilic nature suggests it may have some degree of aqueous solubility.
Stability and Storage Recommendations
3-(Ethylsulfonyl)pyridine-2-sulfonamide is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[4]
Synthesis and Manufacturing
The synthesis of 3-(Ethylsulfonyl)pyridine-2-sulfonamide has been described in the patent literature, typically involving a multi-step process starting from 2,3-dichloropyridine.
Synthetic Pathway Overview
The overall synthetic strategy involves the introduction of the ethylthio group, followed by oxidation to the ethylsulfonyl group, and subsequent conversion of the chloro group at the 2-position to a sulfonamide.
Caption: Synthetic pathway for 3-(Ethylsulfonyl)pyridine-2-sulfonamide.
Detailed Synthesis Protocol
The following protocol is a generalized procedure based on patent literature and may require optimization.[5][6]
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Synthesis of 2,3-bis(Ethylthio)pyridine: 2,3-Dichloropyridine is reacted with sodium ethanethiolate in a suitable solvent to yield 2,3-bis(ethylthio)pyridine.
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Oxidation to 2,3-bis(Ethylsulfonyl)pyridine: The resulting 2,3-bis(ethylthio)pyridine is oxidized using a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid, to form 2,3-bis(ethylsulfonyl)pyridine.
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Formation of 3-(Ethylsulfonyl)-2-mercaptopyridine: 2,3-bis(Ethylsulfonyl)pyridine undergoes a nucleophilic substitution reaction with a sulfhydrylating agent, such as sodium hydrosulfide (NaSH) or a mixture of sodium sulfide and sulfur, to selectively replace the ethylsulfonyl group at the 2-position with a thiol group.[6]
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Chlorination to 3-(Ethylsulfonyl)pyridine-2-sulfonyl chloride: The 3-(ethylsulfonyl)-2-mercaptopyridine is then subjected to chlorination, for example, with chlorine gas in a suitable solvent system, to produce 3-(ethylsulfonyl)pyridine-2-sulfonyl chloride.[6]
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Ammonolysis to 3-(Ethylsulfonyl)pyridine-2-sulfonamide: The final step involves the reaction of 3-(ethylsulfonyl)pyridine-2-sulfonyl chloride with ammonia (ammonolysis) to form the desired product, 3-(ethylsulfonyl)pyridine-2-sulfonamide. The reaction progress can be monitored by HPLC.[5]
Purification and Characterization
The final product is typically purified by recrystallization. The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Mechanism of Action and Biological Activity
Inhibition of Acetolactate Synthase (ALS)
As a sulfonamide, 3-(Ethylsulfonyl)pyridine-2-sulfonamide is predicted to act as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7][8] By inhibiting ALS, the compound would disrupt protein synthesis and lead to the cessation of growth and eventual death of susceptible organisms. This is the established mechanism of action for sulfonylurea herbicides like Rimsulfuron.[7]
Herbicidal Spectrum and Efficacy
Potential for Other Biological Activities
The sulfonamide moiety is a key feature in many antibacterial drugs. Although not extensively studied for this purpose, 3-(Ethylsulfonyl)pyridine-2-sulfonamide could potentially exhibit antimicrobial properties. Further research would be needed to explore its activity against various bacterial and fungal strains.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC)
HPLC is a key analytical technique for the analysis of 3-(Ethylsulfonyl)pyridine-2-sulfonamide.
A general reverse-phase HPLC method can be employed for purity assessment.
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Column: C18 (e.g., 4.6 x 250 mm, 5 µm)[9]
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Mobile Phase: A gradient of acetonitrile and water (with a possible acidic modifier like formic acid) is a common starting point for sulfonamide analysis.
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Detection: UV detection at a wavelength around 254 nm is suitable.[9]
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Injection Volume: 5-20 µL
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Flow Rate: 1.0 mL/min
This method would need to be optimized for the specific instrumentation and desired separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 3-(Ethylsulfonyl)pyridine-2-sulfonamide.
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¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and a broad singlet for the sulfonamide NH₂ protons. The chemical shifts of the pyridine protons would be influenced by the two electron-withdrawing sulfonyl groups.
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¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group and the carbons of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Under electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Fragmentation would likely involve the loss of SO₂ and cleavage of the ethyl group.
Environmental Fate and Toxicology
Role as a Metabolite of Rimsulfuron
3-(Ethylsulfonyl)pyridine-2-sulfonamide is a known metabolite of the herbicide Rimsulfuron, formed by the cleavage of the sulfonylurea bridge.[1] The rate of this metabolism can vary in different plant species, which is a basis for the selectivity of Rimsulfuron.
Environmental Degradation
As a sulfonamide, its environmental degradation may be influenced by factors such as pH, temperature, and microbial activity. The degradation of sulfonamides in the environment can proceed through various pathways, including cleavage of the S-N bond and modifications to the aromatic ring.[2][10]
Toxicological Profile and Safety Precautions
Based on GHS classifications, 3-(Ethylsulfonyl)pyridine-2-sulfonamide is considered to be a hazardous substance.[4]
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Hazard Statements:
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Precautionary Measures:
Conclusion
3-(Ethylsulfonyl)pyridine-2-sulfonamide is a compound of significant interest in the field of agrochemical science, primarily due to its role as a metabolite of the herbicide Rimsulfuron. Its basic physicochemical properties, synthesis, and likely mechanism of action as an ALS inhibitor are relatively well-understood. However, for a more complete understanding and to unlock its potential for other applications, further research is needed to quantify its herbicidal efficacy, explore other biological activities, and fully characterize its environmental behavior and toxicological profile. This guide provides a comprehensive summary of the current knowledge and a framework for future investigations into this intriguing molecule.
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